N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide
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Overview
Description
“N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide” is a chemical compound with the molecular formula C19H19N3O4 and a molecular weight of 353.3719 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C19H19N3O4/c1-26-17-11-13 (4-9-16 (17)23)12-20-21-19 (25)14-5-7-15 (8-6-14)22-10-2-3-18 (22)24/h4-9,11-12,23H,2-3,10H2,1H3, (H,21,25)/b20-12+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.38 and is a solid in its physical form . Unfortunately, no further physical or chemical properties were found in the available resources.Scientific Research Applications
- 4H3MN has been studied for its third harmonic nonlinear optical (NLO) properties. Researchers have grown organic co-crystals of 4H3MN and analyzed their NLO behavior using techniques like Z-scan analysis .
- Researchers explore the π–π stacking interactions and electrostatic forces that lead to co-crystal formation. These materials offer promise in various fields, including nonlinear optics .
- For instance, researchers have used the 4-hydroxy-1,2,3-triazole moiety to mimic the carboxyl group of (S)-glutamic acid, resulting in promising glutamate analogs .
- The molecule exhibits polarizability and first-order hyperpolarizability, making it relevant for NLO applications .
- These studies provide insights into vibrational modes, transparency, and cut-off wavelengths, contributing to our understanding of its properties .
Nonlinear Optical Materials
Crystal Engineering and Design
Bioisosteric Applications
Theoretical Calculations and Molecular Properties
Spectral Studies and Characterization
Thermal Stability and Hardness Behavior
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-17-11-13(4-9-16(17)23)12-20-21-19(25)14-5-7-15(8-6-14)22-10-2-3-18(22)24/h4-9,11-12,23H,2-3,10H2,1H3,(H,21,25)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFOHJMXRKRXEO-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide |
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